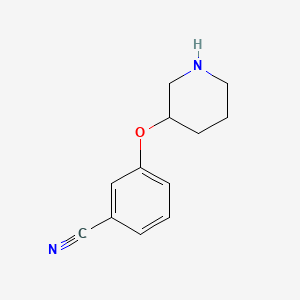

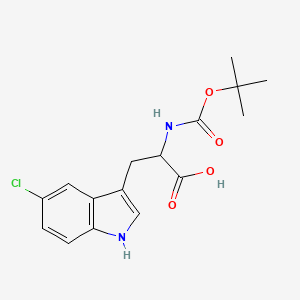

4-Isopropoxy-3-(methoxymethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a derivative of benzaldehyde, which is a key starting material in various synthetic pathways for producing aromatic compounds with potential inhibitory activities and other significant chemical properties. The related compounds discussed in the provided papers include a series of 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins) which have been evaluated as inhibitors of rat liver catechol O-methyltransferase, showing that the presence of electron-withdrawing substituents can enhance inhibitory activity .

Synthesis Analysis

The synthesis of related compounds involves starting from benzaldehyde and introducing various substituents to achieve the desired chemical structure. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves multiple steps and yields a compound that undergoes further photochemical and acid-catalyzed rearrangements . Another related compound, 3-(4-methoxy-benzylidene)-isothiochroman-4-one, was prepared from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl .

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved in the monoclinic space group, and its conformation was found to be stable due to intramolecular hydrogen-bonding interactions . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal system .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex, involving photochemical and acid-catalyzed rearrangements. For instance, the compound 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one undergoes photorearrangement to produce different types of phenols and undergoes acid-catalyzed rearrangement to yield 3-carbomethoxy-4-methylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents present on the benzaldehyde core. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and interaction with biological targets, as seen in the case of isovanillins, which exhibit varying patterns of inhibition against catechol O-methyltransferase depending on the substituents present . The spectroscopic studies provide detailed insights into the electronic and structural characteristics that define their physical and chemical behavior .

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

- 4-Isopropoxy-3-(methoxymethyl)benzaldehyde plays a crucial role in the synthesis of various organic compounds. It has been used in the synthesis of protected 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocines and 9-isopropoxy-8-methoxy-3,6-dihydro-2-benzazocines, which are important in the field of organic chemistry (Panayides et al., 2007).

- The compound has been involved in the synthesis of substituted indenols, indenones, indanones, and indenes through ring-closing metathesis, demonstrating its versatility in organic synthesis (Coyanis et al., 2006).

Optical and Electrical Properties

- 4-Isopropoxy-3-(methoxymethyl)benzaldehyde derivatives have been studied for their opto-electrical properties. For instance, 3-Hydroxy-4-methoxy benzaldehyde has shown potential in opto-electrical applications due to its optical transparency and suitable bandgap, highlighting the material's relevance in this field (Perumal & Ananthi, 2021).

- The compound's derivatives have also been explored for their nonlinear optical properties, particularly in second harmonic generation applications (Singh et al., 2001).

Pharmaceutical and Health Applications

- Some derivatives of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde have been investigated for their potential in inhibiting enzymes like catechol O-methyltransferase, which is significant in the pharmaceutical field (Borchardt et al., 1982).

- Additionally, certain benzazocine compounds synthesized from derivatives of this chemical have been tested for anti-cancer activity, illustrating its potential in medicinal chemistry (Panayides et al., 2007).

Propiedades

IUPAC Name |

3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMBCJDHVZKHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-(methoxymethyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.